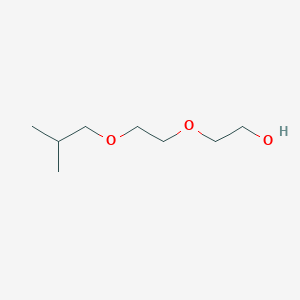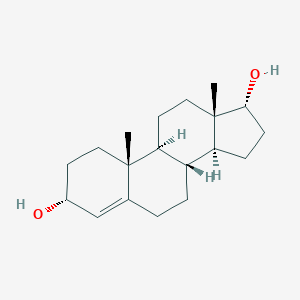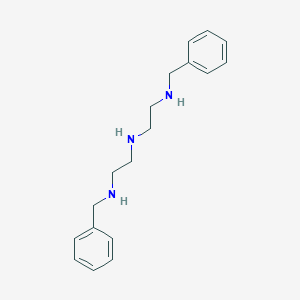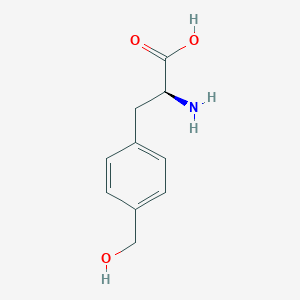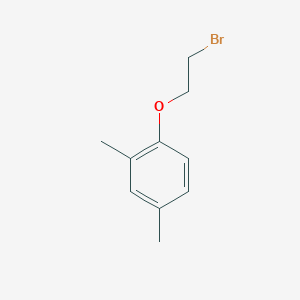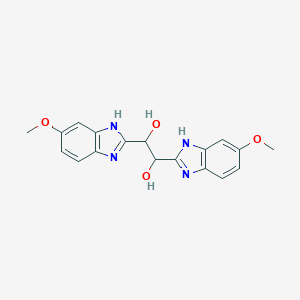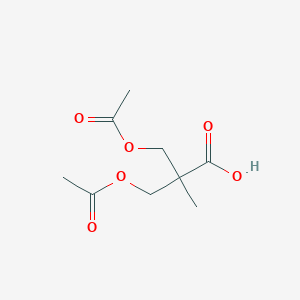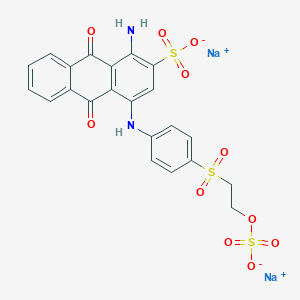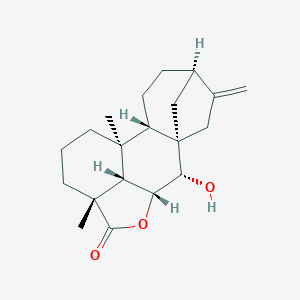
7alpha-Hydroxykaurenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-Hydroxykaurenolide is a natural product that belongs to the diterpenoid family of compounds. It is derived from the plant Isodon rubescens and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 7alpha-Hydroxykaurenolide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. Studies have shown that 7alpha-Hydroxykaurenolide can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Biochemische Und Physiologische Effekte
7alpha-Hydroxykaurenolide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7alpha-Hydroxykaurenolide in lab experiments include its wide range of biological activities and its ability to inhibit key enzymes and signaling pathways involved in inflammation and cancer. However, its limitations include the difficulty in obtaining the natural product from Isodon rubescens and the need for chemical modifications to produce derivatives with improved biological activities.
Zukünftige Richtungen
For research on 7alpha-Hydroxykaurenolide include the development of new synthetic methods for producing derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 7alpha-Hydroxykaurenolide and its potential therapeutic applications. Studies on the pharmacokinetics and toxicity of 7alpha-Hydroxykaurenolide are also needed to assess its suitability for use as a therapeutic agent.
Synthesemethoden
The synthesis of 7alpha-Hydroxykaurenolide can be accomplished through a multi-step process involving the isolation of the natural product from Isodon rubescens, followed by chemical modifications. The natural product can be extracted from the plant using solvents such as ethanol or methanol. The extracted material is then subjected to chromatography to isolate 7alpha-Hydroxykaurenolide. The purified compound can be further modified using chemical reactions to produce derivatives with improved biological activities.
Wissenschaftliche Forschungsanwendungen
7alpha-Hydroxykaurenolide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to be effective against several viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
15959-13-4 |
|---|---|
Produktname |
7alpha-Hydroxykaurenolide |
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Kanonische SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



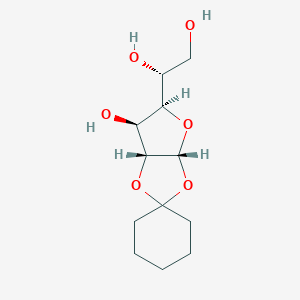
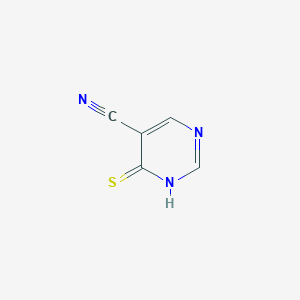
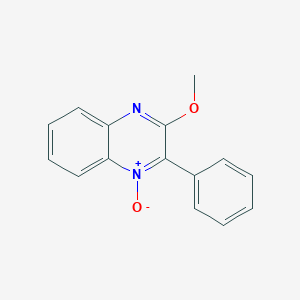
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
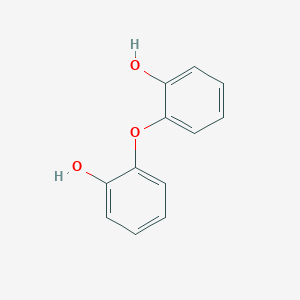
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
